molecular formula C7H8N4 B13094336 N-Ethyl-N-(pyrimidin-2-yl)cyanamide

N-Ethyl-N-(pyrimidin-2-yl)cyanamide

Cat. No.: B13094336
M. Wt: 148.17 g/mol
InChI Key: IQHSIUURVYQPMP-UHFFFAOYSA-N
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Description

N-Ethyl-N-(pyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C7H8N4. This compound is part of the cyanamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the pyrimidine ring in its structure makes it an interesting subject for research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(pyrimidin-2-yl)cyanamide typically involves the reaction of pyrimidine derivatives with ethylamine and cyanamide. One common method includes the reaction of 2-chloropyrimidine with ethylamine to form N-ethylpyrimidin-2-amine, which is then reacted with cyanamide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(pyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-Ethyl-N-(pyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial proteins involved in cell-to-cell communication, thereby disrupting the signaling pathways necessary for biofilm formation and bacterial virulence . This inhibition can lead to reduced bacterial resistance and enhanced effectiveness of antimicrobial treatments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-(pyrimidin-2-yl)cyanamide is unique due to its specific structure, which combines the pyrimidine ring with a cyanamide group

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

ethyl(pyrimidin-2-yl)cyanamide

InChI

InChI=1S/C7H8N4/c1-2-11(6-8)7-9-4-3-5-10-7/h3-5H,2H2,1H3

InChI Key

IQHSIUURVYQPMP-UHFFFAOYSA-N

Canonical SMILES

CCN(C#N)C1=NC=CC=N1

Origin of Product

United States

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